molecular formula C11H23ClN2O2S B13247162 tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride

tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride

Cat. No.: B13247162
M. Wt: 282.83 g/mol
InChI Key: RJXZCBAMVWBMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2S·HCl. It is a derivative of thiomorpholine, a sulfur-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride typically involves the reaction of thiomorpholine with tert-butyl chloroformate and 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of sulfur-containing heterocycles with biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride
  • tert-Butyl 2-carbamimidoylmorpholine-4-carboxylate hydrochloride

Comparison: tert-Butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate hydrochloride is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. In contrast, similar compounds like tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride lack the sulfur atom, resulting in different reactivity and applications .

Properties

Molecular Formula

C11H23ClN2O2S

Molecular Weight

282.83 g/mol

IUPAC Name

tert-butyl 3-(2-aminoethyl)thiomorpholine-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2S.ClH/c1-11(2,3)15-10(14)13-6-7-16-8-9(13)4-5-12;/h9H,4-8,12H2,1-3H3;1H

InChI Key

RJXZCBAMVWBMEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1CCN.Cl

Origin of Product

United States

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